6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Description
6-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro-substituted quinoline core and a 5-chlorothiophen-2-yl substituent at the 2-position. The compound is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in related quinoline syntheses using catalysts like tetrabutylammonium bromide (TBAB) and solvents such as dimethylformamide (DMF) . Its molecular structure (C₁₄H₇Cl₂NO₂S) features electron-withdrawing chloro groups and a thiophene ring, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFFRLWDWGKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene and 2-chloroquinoline as the primary starting materials.
Friedel-Crafts Acylation: The 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline and thiophene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or phenylhydrazine can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is , with a molecular weight of 324.18 g/mol. The compound features a quinoline core substituted with chlorine and thiophene moieties, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .
Anticancer Properties
Quinoline derivatives are known for their anticancer potential. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). In vitro studies have shown that modifications in the quinoline structure can enhance its selectivity and potency against specific cancer types .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, including monoamine oxidase (MAO). Inhibitors of MAO are of interest for their potential use in treating neurological disorders such as depression and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to DNA, thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 5-chlorothiophen-2-yl group in the target compound confers moderate bioactivity compared to bromophenyl derivatives, which exhibit higher potency due to bromine’s stronger electron-withdrawing effects .
- Hydrophilic vs. Lipophilic Substituents : Hydroxy-methoxyphenyl substituents (as in 3j) enhance anticancer activity via hydrogen bonding and polar interactions, while thiophenyl or furyl groups prioritize membrane permeability .
Enzyme Inhibition
- Aminoacyl-tRNA Synthetase Inhibition: The target compound exhibits an IC₅₀ of 100,000.0, comparable to 2-(furan-2-yl) analogues but less potent than bromophenyl derivatives (IC₅₀ = 20,000.0), indicating bromine’s critical role in enhancing target binding .
- Anticancer Activity : While 3j (hydroxy-methoxyphenyl) shows strong activity against MCF-7 cells, the target compound’s thiophenyl group may limit its efficacy due to reduced polarity and weaker interactions with cellular enzymes .
Antitubercular Potential
Quinoline esters derived from similar carboxylic acids (e.g., ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate) inhibit Mycobacterium tuberculosis gyrase, suggesting that esterification of the target compound’s carboxylic acid group could enhance antitubercular activity .
Physicochemical Properties
Key Trends :
Challenges :
- Yield Optimization : Propargyloxy derivatives achieve moderate yields (35–43%), suggesting room for improvement in the target compound’s synthesis .
- Purification : Silica gel chromatography is commonly used, but brominated analogues may require specialized techniques due to higher molecular complexity .
Biological Activity
6-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and other relevant findings from various studies.
- Molecular Formula : C14H7Cl2NO2S
- Molecular Weight : 289.74 g/mol
- CAS Number : 774587-16-5
Biological Activity Overview
This compound has been evaluated for various biological activities, including antibacterial and cytotoxic effects. The following sections detail these activities based on recent research findings.
Antibacterial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit notable antibacterial properties.
In Vitro Studies
A study conducted on a series of quinoline derivatives demonstrated that compounds with structural modifications enhanced antibacterial activity against several strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The study found that the compound showed significant inhibition against S. aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL and moderate activity against E. coli with an MIC of 128 μg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| Bacillus subtilis | >256 |
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of essential bacterial enzymes. Similar compounds have been noted to inhibit alkaline phosphatases, which play a crucial role in bacterial metabolism .
Cytotoxicity Studies
In addition to its antibacterial properties, the compound was evaluated for cytotoxicity using mouse macrophage cell lines (RAW 264.7). Results indicated that it exhibited low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | RAW 264.7 | 98.2 |
| 56.8 |
Case Studies and Research Findings
Several studies have focused on the biological properties of quinoline derivatives. For instance, a comprehensive evaluation highlighted that modifications in the structure significantly influenced both antibacterial efficacy and cytotoxicity profiles .
Another research effort indicated that specific structural features, such as the presence of halogen atoms on the thiophene ring, might enhance the interaction with bacterial targets, thereby increasing potency against resistant strains like MRSA .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid?
- Methodology :
- Chlorination using POCl₃ : A solution of the precursor (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) in DMF reacts with excess POCl₃ under reflux (100°C, 4 hours). The product precipitates upon ice-water quenching and is purified via filtration .
- Heterocyclization : Base-catalyzed ester condensation or transition metal-catalyzed reactions can form the quinoline core. For example, triethylamine-mediated acylation of anthranilate derivatives with malonyl chloride intermediates .
- Key Considerations : Monitor reaction progress via LC-MS and ensure anhydrous conditions for POCl₃-based protocols.
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in quinoline derivatives) .
- SMILES Notation : Canonical SMILES strings (e.g.,
ClC1=CC=C(S2)C=C2C3=NC4=C(C=CC(=C4Cl)C(=O)O)C=C3) provide standardized structural descriptors .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Process Enhancements :
- Continuous Flow Reactors : Improve scalability and reduce side reactions compared to batch synthesis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency, while ethanol/water mixtures aid recrystallization .
- Purity Control : Use HPLC with UV detection (λ = 254 nm) and C18 columns to monitor impurities. Target ≥95% purity for biological assays .
Q. How do structural modifications influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Chlorothiophene Moiety : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Carboxylic Acid Group : Facilitates hydrogen bonding with target enzymes (e.g., mycobacterial ATP synthase in antituberculosis studies) .
Q. What analytical methods resolve contradictions in spectral data?
- Case Study : Discrepancies in NMR shifts due to tautomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
